molecular formula C8H12BNO4 B3211425 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide CAS No. 1088496-43-8

5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide

Cat. No.: B3211425
CAS No.: 1088496-43-8
M. Wt: 197.00 g/mol
InChI Key: FBIFGWPXTUGZOE-UHFFFAOYSA-N
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Description

5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide (CAS 1088496-43-8) is a pyridine-based boronic acid derivative of interest in pharmaceutical and chemical research. The compound features a boronic acid group, making it a potential intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, which is a powerful method for constructing C–C bonds in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) . The presence of both the boronic acid and the N-oxide functional groups on the pyridine ring creates a multifunctional scaffold that can be further modified. The specific research value and detailed mechanism of action for this precise compound are areas for ongoing investigation, as it represents a specialized building block for researchers developing novel compounds. This product is strictly for Research Use Only.

Properties

IUPAC Name

[6-(2-hydroxypropan-2-yl)-1-oxidopyridin-1-ium-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO4/c1-8(2,11)7-4-3-6(9(12)13)5-10(7)14/h3-5,11-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBIFGWPXTUGZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C[N+](=C(C=C1)C(C)(C)O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1088496-43-8
Record name B-[6-(1-Hydroxy-1-methylethyl)-1-oxido-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1088496-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Precursor Design

Convergent and Divergent Synthetic Pathways to 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide

The synthesis of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide can be approached through various strategic routes. A divergent pathway might begin with a functionalized pyridine (B92270) N-oxide, which is then elaborated at the C2 and C5 positions. Conversely, a convergent approach could involve preparing a fully substituted pyridine ring and performing the N-oxidation as a final or penultimate step. The choice of pathway is often dictated by the compatibility of reagents with the functional groups present at each stage of the synthesis. For instance, the timing of the boronic acid installation is critical, as boronic acids can be unstable under certain reaction conditions. Similarly, the N-oxide moiety significantly alters the reactivity of the pyridine ring, influencing subsequent functionalization steps. semanticscholar.orgresearchgate.net

Strategic Incorporation of the Pyridine N-Oxide Moiety

The direct oxidation of the nitrogen atom in a pyridine ring is the most common method for preparing pyridine N-oxides. google.comarkat-usa.org This transformation is typically achieved using peroxy acids or other potent oxidizing agents. The choice of reagent and reaction conditions is crucial to ensure high yield and to avoid unwanted side reactions, particularly with other sensitive functional groups on the pyridine ring. arkat-usa.orgorganic-chemistry.org

Common oxidizing agents include:

Peracetic acid: Often generated in situ from hydrogen peroxide and acetic acid, it is an effective reagent for N-oxidation. orgsyn.org

m-Chloroperoxybenzoic acid (m-CPBA): A widely used, commercially available, and relatively stable peroxy acid that provides clean oxidation under mild conditions. google.com

Hydrogen peroxide with catalysts: Systems like hydrogen peroxide with methyltrioxorhenium (MTO) or titanium silicalite (TS-1) offer catalytic and often greener alternatives to stoichiometric peroxy acids. organic-chemistry.orggoogle.com

Urea-hydrogen peroxide (UHP): A stable, solid source of hydrogen peroxide that is easy to handle and effective for N-oxidation, often in the presence of an acid anhydride (B1165640). organic-chemistry.orggoogle.com

The general reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. The reaction conditions are typically mild, often running at temperatures from 0 °C to room temperature. google.com

Oxidizing AgentTypical SolventTypical TemperatureKey Characteristics
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM), Chloroform0–25 °CCommercially available, reliable, generally high yields. google.com
Peracetic Acid (H₂O₂/Acetic Acid)Acetic Acid~85 °CCost-effective, powerful oxidant. orgsyn.org
Urea-Hydrogen Peroxide (UHP)Various, e.g., AcetonitrileRoom TemperatureStable, solid, and safe alternative to aqueous H₂O₂. organic-chemistry.orggoogle.com
H₂O₂ with Catalysts (e.g., MTO, TS-1)Methanol (B129727), AcetonitrileRoom Temperature to RefluxCatalytic, high efficiency, can be greener alternatives. organic-chemistry.orggoogle.com

The 2-(2-hydroxypropan-2-yl) group, a tertiary alcohol, can be readily synthesized via a Grignard reaction. A common precursor would be a pyridine with a carbonyl group at the C2 position, such as 2-acetylpyridine (B122185) or a methyl pyridine-2-carboxylate. Reacting these precursors with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) or methyllithium (B1224462) (CH₃Li) would yield the desired tertiary alcohol upon aqueous workup. This method is robust and high-yielding for creating tertiary alcohols. Once the 2-(2-hydroxypropan-2-yl)pyridine is formed, it can then be subjected to the N-oxidation conditions described previously to form 2-(2-hydroxypropan-2-yl)pyridine 1-oxide.

Introduction of the Boronic Acid Functionality at C5

The introduction of the boronic acid group at the C5 position is a critical step that enables further cross-coupling reactions. This transformation is typically achieved by converting a C5-functionalized pyridine N-oxide into the target boronic acid. The two primary methods for this are metal-halogen exchange followed by borylation and directed ortho-metallation. arkat-usa.org

The most established and reliable method for introducing a boronic acid group onto an aromatic ring is through a metal-halogen exchange reaction followed by quenching with a boron electrophile. arkat-usa.orgthieme-connect.com This pathway would start from a precursor such as 5-bromo-2-(2-hydroxypropan-2-yl)pyridine 1-oxide.

The process involves two main steps:

Metal-Halogen Exchange: The 5-halopyridine N-oxide derivative is treated with a strong organometallic base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a Grignard reagent, at low temperatures (e.g., -78 °C). arkat-usa.orgresearchgate.net This step replaces the halogen atom (usually bromine or iodine) with a metal (lithium or magnesium), forming a highly reactive organometallic intermediate. thieme-connect.comresearchgate.net

Borylation: The newly formed organometallic species is then quenched with a boron electrophile, most commonly a trialkyl borate (B1201080) such as trimethyl borate B(OMe)₃ or triisopropyl borate B(Oi-Pr)₃. arkat-usa.org

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic aqueous conditions to yield the final boronic acid.

The choice of solvent (typically ethereal solvents like THF or diethyl ether) and temperature is critical to prevent side reactions. arkat-usa.org The N-oxide functionality is generally stable to these conditions, though the strong basicity of the organometallic reagents requires careful control.

StepReagentsTypical SolventTypical TemperaturePurpose
Metal-Halogen Exchangen-Butyllithium (n-BuLi), i-Propylmagnesium chloride (iPrMgCl)THF, Toluene, Diethyl Ether-78 °C to Room TempGenerates a nucleophilic pyridyl anion at C5. researchgate.netresearchgate.net
BorylationTriisopropyl borate, Trimethyl borateTHF, Diethyl Ether-78 °CTraps the anion with an electrophilic boron source. arkat-usa.org
HydrolysisAqueous Acid (e.g., HCl, H₂SO₄)N/A (Workup step)Room TemperatureConverts the boronate ester to the boronic acid. arkat-usa.org

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) on the ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. nih.govbaranlab.org

For pyridine N-oxides, the N-oxide moiety itself is a potent directing group. rsc.org However, it strongly directs metallation to the C2 and C6 positions due to proximity and electronic activation. semanticscholar.org Therefore, achieving C5-functionalization via DoM is not straightforward unless the C2 and C6 positions are already blocked. If the precursor were, for instance, 2,6-disubstituted-pyridine 1-oxide, a different directing group at C3 or C4 would be required to direct metallation to C5. Given the substitution pattern of the target molecule, which has a substituent at C2, DoM would preferentially occur at the C6 position, not the desired C5 position. Thus, for the synthesis of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, the metal-halogen exchange pathway is a more synthetically viable and direct strategy for introducing the boronic acid at the C5 position. arkat-usa.orgnih.gov

Catalytic C-H Borylation Methodologies

The direct C-H borylation of pyridine N-oxides represents a modern and atom-economical approach to introduce the boronic acid moiety. While direct C-H functionalization of pyridine N-oxides has been explored for arylation and alkenylation, nih.govrsc.org the application of these methods for borylation requires careful consideration of the catalyst and reaction conditions.

Transition metal-catalyzed C-H activation is a prominent strategy. bohrium.com Palladium-based catalysts, for instance, have shown high efficacy in the C-H functionalization of pyridine N-oxides at the ortho position. nih.gov An analogous borylation reaction could conceivably be achieved using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂). The N-oxide group plays a crucial role in directing the catalyst to the C2 and C6 positions, enhancing the regioselectivity of the borylation. bohrium.com

Iridium-catalyzed C-H borylation is another powerful tool in organic synthesis, often exhibiting different regioselectivities compared to palladium. For pyridine N-oxides, an iridium-based system could potentially favor borylation at a different position, although the electronic properties of the N-oxide strongly favor activation at the C2/C6 positions.

The choice of ligand is critical in these catalytic cycles to modulate the reactivity and selectivity of the metal center. Furthermore, the reaction conditions, including solvent, temperature, and the presence of additives, would need to be meticulously optimized to achieve high yields and prevent side reactions, such as deoxygenation of the N-oxide.

Table 1: Potential Catalytic Systems for C-H Borylation of Pyridine N-oxides

Catalyst SystemBoron SourcePotential AdvantagesKey Challenges
Palladium(II) acetate (B1210297) / LigandB₂pin₂High regioselectivity for C2 position nih.govPotential for competing C-C coupling reactions
[Ir(cod)OMe]₂ / LigandB₂pin₂ or HBpinHigh catalytic activity, broad substrate scopeControl of regioselectivity with substituted pyridines
Copper catalystsB₂pin₂Lower cost compared to Pd and Ir rsc.orgOften requires higher temperatures

Formation of the 2-(2-hydroxypropan-2-yl) Side Chain

The introduction of the 2-(2-hydroxypropan-2-yl) side chain at the 2-position of the pyridine ring is a key synthetic step. This can be accomplished through the addition of a suitable nucleophile to the activated pyridine N-oxide ring.

A common and effective method for installing alkyl groups at the 2-position of pyridine N-oxides involves the use of Grignard reagents. rsc.orgresearchgate.netresearchgate.net In this case, the addition of methylmagnesium bromide (CH₃MgBr) to a suitable precursor would be a primary strategy. For instance, if the pyridine N-oxide is first functionalized with an ester or ketone at the 2-position, a double addition of the Grignard reagent would yield the desired tertiary alcohol.

Alternatively, a more direct approach involves the reaction of a 2-lithiated pyridine N-oxide intermediate with acetone. This strategy, however, requires careful control of temperature and stoichiometry to avoid side reactions. The N-oxide functionality can facilitate lithiation at the 2-position.

Table 2: Comparison of Strategies for Side Chain Installation

StrategyReagentsAdvantagesDisadvantages
Grignard addition to a 2-acylpyridine N-oxideCH₃MgBr, 2-acetylpyridine N-oxideWell-established methodology rsc.orgresearchgate.netRequires prior synthesis of the acyl precursor
Reaction of 2-lithiated pyridine N-oxide with acetonen-BuLi, AcetoneMore direct routePotential for over-addition and side reactions

For the specific target compound, 5-borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, the 2-(2-hydroxypropan-2-yl) side chain is achiral, meaning it does not have a stereocenter. Therefore, stereochemical control during its formation is not a concern.

However, in the broader context of synthesizing chiral pyridine derivatives, stereochemical control is a critical aspect. rsc.org The use of chiral ligands or auxiliaries in conjunction with organometallic reagents can induce asymmetry and lead to the formation of a single enantiomer or diastereomer. While not directly applicable to the synthesis of the specified achiral compound, these principles are fundamental in the synthesis of more complex, biologically active molecules containing substituted pyridine N-oxide scaffolds.

Advanced Synthetic Route Optimization and Process Intensification

Optimizing the synthetic route for 5-borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide involves considerations beyond simple yield, focusing on sustainability, efficiency, and the management of selectivity in a multi-functionalized system.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. nih.govresearchgate.netnih.gov For the synthesis of the target molecule, several green chemistry strategies can be employed.

Atom Economy: Utilizing catalytic C-H activation and borylation directly avoids the need for pre-functionalized starting materials, thereby increasing atom economy. acs.org

Use of Safer Solvents: Exploring the use of greener solvents, such as water, ethanol, or supercritical fluids, in place of hazardous organic solvents like chlorinated hydrocarbons or aromatic hydrocarbons, is a key consideration. biosynce.com

Energy Efficiency: Employing microwave-assisted synthesis or flow chemistry can significantly reduce reaction times and energy consumption compared to traditional batch processing. nih.gov

Renewable Feedstocks: While not always feasible for complex aromatic systems, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in the Synthesis of the Target Compound
PreventionDesigning a synthetic route with fewer steps and less waste.
Atom EconomyEmploying C-H activation to avoid protecting groups and pre-functionalization. acs.org
Less Hazardous Chemical SynthesesUsing non-toxic reagents and solvents. biosynce.com
Designing Safer ChemicalsThe final product's toxicological profile would be a consideration in a drug discovery context.
Safer Solvents and AuxiliariesReplacing hazardous solvents with greener alternatives. biosynce.com
Design for Energy EfficiencyUtilizing microwave or flow chemistry to reduce energy consumption. nih.gov

Chemo- and Regioselectivity Challenges in Multi-Functionalized Systems

The synthesis of a molecule with three distinct functional groups like 5-borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide is fraught with chemo- and regioselectivity challenges. researchgate.net The pyridine N-oxide ring has multiple reactive sites, and the various functional groups can interfere with each other. acs.org

Regioselectivity: The N-oxide group strongly directs electrophilic and organometallic additions to the C2 and C4 positions. scripps.edusapub.org Therefore, introducing the boronic acid at the 5-position and the alkyl side chain at the 2-position requires careful selection of reaction conditions and potentially the use of directing groups or a specific order of functionalization. For instance, performing the C-H borylation first might be challenging due to the directing effect of the N-oxide towards the C2 position. A more plausible route might involve borylation of a pre-functionalized pyridine, followed by N-oxidation.

Chemoselectivity: The boronic acid group is sensitive to certain reaction conditions, particularly strong oxidizing or nucleophilic reagents. The tertiary alcohol is also reactive. Protecting group strategies may be necessary to mask certain functionalities while others are being introduced. For example, the boronic acid might be protected as a boronate ester during the installation of the side chain.

The interplay between the electronic effects of the N-oxide, the boronic acid, and the hydroxyalkyl side chain will significantly influence the reactivity of the pyridine ring at each step of the synthesis. Overcoming these selectivity challenges is key to developing a robust and efficient synthesis of the target compound.

Reactivity and Mechanistic Investigations

Reactivity Profiling of the Pyridine (B92270) N-Oxide Core

The pyridine N-oxide functionality significantly influences the electronic properties of the aromatic ring, rendering it susceptible to a variety of transformations that are not as readily achieved with the parent pyridine.

Nucleophilic and Electrophilic Substitution Pathways at C2 and C4 Positions

The N-oxide group acts as a strong electron-donating group through resonance, increasing the electron density at the C2, C4, and C6 positions. This activation makes the pyridine N-oxide ring more susceptible to electrophilic attack than pyridine itself. Conversely, the positively charged nitrogen atom inductively withdraws electron density, making the C2 and C4 positions electrophilic and thus prone to nucleophilic attack, a reaction that is difficult to achieve with pyridine. scripps.edu

For 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, the C2 position is already substituted. Therefore, electrophilic substitution is expected to be directed primarily to the C4 position. Nucleophilic attack is also anticipated to occur at the C4 and C6 positions. The outcome of these reactions will be influenced by the directing effects of the existing substituents and the nature of the attacking reagent.

Table 1: Predicted Substitution Reactions at the Pyridine N-Oxide Core

Reaction Type Reagent Expected Major Product(s) Position of Substitution
Nitration HNO₃/H₂SO₄ 5-Borono-2-(2-hydroxypropan-2-yl)-4-nitropyridine 1-oxide C4
Halogenation Cl₂/FeCl₃ 4-Chloro-5-borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide C4

Radical Generation and Single-Electron Transfer Chemistry

Pyridine N-oxides can participate in single-electron transfer (SET) processes to generate radical species. researchgate.net Photochemical or electrochemical one-electron oxidation of pyridine N-oxides can lead to the formation of pyridine N-oxyl radical cations. These reactive intermediates can engage in various transformations, including hydrogen atom abstraction (HAT) from C-H bonds. digitellinc.com In the context of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, the generation of such a radical cation could initiate intramolecular reactions or reactions with external substrates.

Furthermore, pyridine N-oxides have been utilized as catalysts for the photoinduced generation of carbon radicals from boronic acids. researchgate.netpurdue.edu This suggests a potential pathway where the N-oxide moiety of one molecule could facilitate the homolytic cleavage of the C-B bond in another molecule of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide or a different boronic acid species present in the reaction mixture.

Photoinduced Reactivity and Valence Isomerization

The photochemistry of pyridine N-oxides is a rich field, often involving valence isomerization. nih.gov Upon UV irradiation, pyridine N-oxides can rearrange to form various isomers, including 1,3-oxazepines and 2(1H)-pyridones. The specific pathway is highly dependent on the substitution pattern of the pyridine ring and the reaction conditions. For 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, photochemical excitation could potentially lead to rearrangements involving the pyridine N-oxide core. rsc.org A plausible mechanism involves the formation of an oxaziridine (B8769555) intermediate, which can then undergo further transformations. rsc.org

Deoxygenation and Reductive Transformations of the N-Oxide

The N-oxide group can be readily removed through deoxygenation to yield the corresponding pyridine. This transformation is synthetically valuable as it allows for the use of the N-oxide as an activating group for substitutions, which is then removed in a subsequent step. Common reagents for deoxygenation include trivalent phosphorus compounds (e.g., PCl₃, PPh₃), transition metal catalysts, and reducing agents like zinc dust in acetic acid. The deoxygenation of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide would yield 5-Borono-2-(2-hydroxypropan-2-yl)pyridine, a potentially useful building block in its own right.

Reaction Dynamics of the Boronic Acid Moiety

The boronic acid group is a versatile functional group, most renowned for its role in palladium-catalyzed cross-coupling reactions.

Role in Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The boronic acid moiety in 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide makes it an ideal coupling partner in Suzuki-Miyaura reactions. rsc.org This reaction is a powerful method for the formation of carbon-carbon bonds. In a typical Suzuki-Miyaura coupling, the boronic acid reacts with an organohalide in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The presence of the N-oxide and the 2-hydroxypropan-2-yl group may influence the reactivity of the boronic acid in Suzuki-Miyaura coupling. The electron-donating nature of the N-oxide could potentially enhance the nucleophilicity of the boronic acid, thereby affecting the transmetalation step. The steric bulk of the 2-hydroxypropan-2-yl group might also play a role in the efficiency of the coupling. rsc.org

Table 2: Illustrative Suzuki-Miyaura Coupling Reactions

Aryl Halide Partner Catalyst System Expected Product
Iodobenzene Pd(PPh₃)₄, Na₂CO₃ 5-Phenyl-2-(2-hydroxypropan-2-yl)pyridine 1-oxide
4-Bromotoluene Pd(dppf)Cl₂, K₂CO₃ 5-(4-Tolyl)-2-(2-hydroxypropan-2-yl)pyridine 1-oxide

Lewis Acidity and Interactions with Lewis Bases

The boronic acid moiety in 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide confers Lewis acidic character to the molecule. Boronic acids are known to be Lewis acids due to the presence of an empty p-orbital on the boron atom, allowing them to accept a pair of electrons from a Lewis base. nih.govnih.gov The Lewis acidity of boronic acids can be quantified by their pKa values, which represent the equilibrium between the neutral boronic acid and the anionic boronate form in aqueous solution. nih.gov The interaction of various Lewis bases with boranes has been studied, classifying them based on the nature of the coordination complex formed. nih.gov

The table below illustrates the typical pKa ranges for different classes of boronic acids, providing a contextual understanding of the expected Lewis acidity of the target compound.

Boronic Acid ClassTypical pKa Range
Arylboronic acids8.5 - 10.0
Alkylboronic acids9.5 - 11.0
Heteroarylboronic acids7.0 - 9.5

Note: Specific pKa values for 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide are not available in the reviewed literature and would require experimental determination.

Controlled Condensation and Dehydration Pathways

The 2-hydroxypropan-2-yl group introduces the potential for condensation and dehydration reactions. Boronic acids are known to catalyze dehydrative condensation reactions, for instance, between carboxylic acids and amines to form amides. rsc.org It is plausible that the boronic acid moiety in 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide could facilitate intramolecular or intermolecular condensation reactions involving the hydroxyl group.

Dehydration of the tertiary alcohol could lead to the formation of an isopropenyl substituent. Such dehydration reactions are typically acid-catalyzed. The Lewis acidic boronic acid group, or the Brønsted acidity of the boronic acid itself, could potentially promote this transformation under appropriate conditions.

Interplay of Functional Groups: Synergistic and Antagonistic Effects

Influence of N-Oxide on Boronic Acid Reactivity

The pyridine N-oxide group is a strong dipole with the negative charge formally on the oxygen atom and the positive charge on the nitrogen. youtube.com This electronic feature significantly influences the properties of the pyridine ring and its substituents. The N-oxide group can act as both an electron-donating and electron-withdrawing group depending on the nature of the reaction. nih.gov

Impact of Boronic Acid on Pyridine N-Oxide Transformations

The boronic acid group, being electron-withdrawing, is expected to influence the reactivity of the pyridine N-oxide ring. It would likely decrease the nucleophilicity of the N-oxide oxygen, making it less prone to reactions with electrophiles. However, the presence of the boronic acid can also direct certain reactions. For instance, in metal-free cross-coupling reactions of quinoline (B57606) N-oxides with boronic acids, the boronic acid coordinates to the N-oxide, facilitating a subsequent nucleophilic attack on the ring. A similar interaction could be envisioned for 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, potentially activating the pyridine ring for specific transformations.

Role of the Hydroxypropan-2-yl Group in Modulating Reactivity

The 2-hydroxypropan-2-yl group at the 2-position of the pyridine ring primarily exerts a steric influence on the adjacent N-oxide and the more distant boronic acid group. This steric hindrance can affect the approach of reagents to the N-oxide oxygen and the boronic acid moiety, thereby influencing reaction rates and selectivities.

Electronically, the alkyl group has a weak electron-donating effect, which could slightly modulate the electronic properties of the pyridine ring. The hydroxyl group itself can participate in hydrogen bonding, both intramolecularly with the N-oxide oxygen and intermolecularly with solvents or other reagents, which can further influence the reactivity of the molecule.

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide are expected to be diverse, reflecting the multifaceted nature of its functional groups.

In reactions involving the boronic acid, mechanisms could range from simple Lewis acid-base adduct formation to more complex catalytic cycles in condensation reactions. For example, in a dehydrative condensation, the boronic acid could activate a carboxylic acid by forming a boronic anhydride (B1165640) intermediate.

Transformations involving the pyridine N-oxide could proceed through several pathways. Photoinduced reactions of pyridine N-oxides can lead to the generation of radicals, which can then participate in various C-H functionalization reactions. purdue.edunih.gov For instance, photoexcited pyridine N-oxides can catalyze the generation of alkyl radicals from alkylboronic acids. researchgate.net

Metal-free cross-coupling reactions involving pyridine N-oxides and boronic acids are proposed to proceed via a mechanism analogous to the Petasis reaction, where the boronic acid coordinates to the N-oxide, followed by a nucleophilic attack of an aryl or alkyl group from the boron to the pyridine ring.

The following table summarizes the potential mechanistic pathways for reactions involving the different functional groups of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide.

Functional GroupPotential Reaction TypePlausible Mechanistic Steps
Boronic AcidLewis Acid CatalysisCoordination to a Lewis base, activation of a substrate.
Suzuki-Miyaura CouplingOxidative addition, transmetalation, reductive elimination.
Pyridine N-OxideNucleophilic AttackCoordination of an electrophile to the N-oxide oxygen, followed by nucleophilic addition to the pyridine ring.
Radical ReactionsPhotoinduced single-electron transfer to form a pyridine N-oxy radical, followed by hydrogen atom transfer or addition to an unsaturated system.
Hydroxypropan-2-ylDehydrationProtonation or coordination to a Lewis acid, followed by elimination of water to form an alkene.

Further experimental and computational studies are necessary to fully elucidate the specific reaction mechanisms and the intricate interplay of the functional groups in 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide.

Computational Mechanistic Pathways (e.g., DFT Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. DFT calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states, providing a detailed, atom-level understanding of the reaction pathway.

For a molecule like "5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide," DFT calculations could be employed to study a variety of reactions. For example, in the case of a palladium-catalyzed cross-coupling reaction, DFT could be used to:

Model the catalytic cycle: The energies of all intermediates and transition states in the oxidative addition, transmetalation, and reductive elimination steps can be calculated to determine the most likely reaction pathway.

Investigate the role of the N-oxide: Calculations can shed light on how the N-oxide group influences the electronic properties of the pyridine ring and its reactivity.

Analyze the effect of the boronic acid group: The mechanism of transmetalation from the boron atom to the palladium center can be studied in detail.

Table 2: Hypothetical Calculated Energies for a Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+15.2
Intermediate-5.8
Products-20.4

This table shows hypothetical relative energies for a single step in a reaction, as might be calculated using DFT. The positive energy of the transition state represents the activation energy for this step, while the negative energies of the intermediate and products indicate that they are more stable than the reactants.

By combining the insights from spectroscopic, kinetic, and computational studies, a comprehensive understanding of the reactivity and mechanistic pathways of "5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide" can be achieved. While direct experimental data for this specific compound may be limited, the principles derived from studies of related molecules provide a strong foundation for predicting and understanding its chemical behavior.

Coordination Chemistry and Ligand Design Principles

Investigation of Metal-Ligand Coordination Modes

The coordination behavior of 5-borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide is dictated by the interplay of its primary donor sites: the N-oxide group and the boronic acid group. Understanding the coordination preferences of each of these functionalities is crucial for predicting the structure and properties of the resulting metal complexes.

Pyridine (B92270) N-oxides are well-established ligands in coordination chemistry, primarily coordinating to metal ions through the oxygen atom. wikipedia.org This interaction is characterized by a metal-oxygen-nitrogen (M-O-N) bond angle of approximately 130° in many complexes. wikipedia.org The N-oxide group in 5-borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide is expected to be the primary site for metal coordination, acting as a monodentate ligand.

The basicity of the N-oxide oxygen is a key factor influencing the stability of the resulting metal complexes. Pyridine N-oxides are generally considered weakly basic ligands. wikipedia.org For instance, the pKa of the conjugate acid of pyridine N-oxide is 0.79, indicating its modest donor strength. wikipedia.org Despite this, a vast number of transition metal complexes with pyridine N-oxide and its derivatives have been synthesized and characterized, demonstrating the versatility of this functional group as a ligand. wikipedia.orgresearchgate.net Common examples include octahedral homoleptic complexes of the type [M(ONC₅H₅)₆]²⁺, where M can be Mn(II), Fe(II), Co(II), or Ni(II). wikipedia.org The coordination of the N-oxide to a metal center can also influence the electronic properties of the ligand, potentially affecting the reactivity of the boronic acid group.

Table 1: Comparison of Pyridine and Pyridine N-Oxide Properties Relevant to Coordination
PropertyPyridinePyridine N-Oxide
pKa of Conjugate Acid5.20.79 wikipedia.orgscripps.edu
Dipole Moment (D)2.03 scripps.edu4.37 scripps.edu
Primary Donor AtomNitrogenOxygen wikipedia.org

The role of boronic acids as direct coordinating ligands to transition metals is less straightforward compared to N-oxides. Boronic acids are Lewis acids and are primarily known for their utility in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which involves a key transmetalation step. wikipedia.org Direct coordination of the neutral boronic acid group to a metal center via a dative bond is not commonly observed.

However, under appropriate conditions, the boronic acid can be deprotonated to form a boronate anion, R-B(OH)₃⁻. mdpi.com This anionic species, with its tetrahedral geometry, can then act as a ligand. Boronates have been shown to function as bridging ligands, connecting two or three metal centers, particularly with alkaline-earth metals. mdpi.com This bridging capability is a key feature that can be exploited in the construction of coordination polymers and MOFs. mdpi.com

In the context of 5-borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, the coordination of the boronic acid group would likely involve its deprotonation to the corresponding boronate. The proximity of the N-oxide donor site could potentially facilitate this deprotonation and subsequent coordination. It is also conceivable that the boronic acid could engage in hydrogen bonding interactions within a larger coordination framework, further stabilizing the structure. Another possibility is the use of the boronic acid as a "pro-chelator," where it is chemically transformed in situ to reveal a more potent chelating group. nih.gov

The presence of both an N-oxide and a boronic acid group on the same pyridine ring in 5-borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide opens up the possibility of bidentate or even multidentate chelation. purdue.edu In a bidentate coordination mode, the ligand would bind to a single metal center through two donor atoms. For this to occur with the target molecule, both the N-oxide oxygen and an oxygen atom from the deprotonated boronic acid (boronate) would need to coordinate to the same metal ion. The formation of such a chelate would depend on several factors, including the steric accessibility of the donor sites and the preferred coordination geometry of the metal ion.

While there is a lack of specific literature on the bidentate coordination of ligands containing both a pyridine N-oxide and a boronic acid, studies on related systems can provide insights. For instance, ligands incorporating both N-donor and N-oxide donor atoms have been shown to form various metallosupramolecular structures, including mononuclear complexes and dinuclear double helicates. rsc.orgrsc.org The flexibility imparted by the N-oxide unit can be crucial in achieving these complex architectures. rsc.orgrsc.org

Multidentate coordination could be envisaged if the boronate group acts as a bridging ligand between two metal centers that are also coordinated by the N-oxide groups of other ligand molecules. This could lead to the formation of extended one-, two-, or three-dimensional networks, which are the fundamental structures of coordination polymers and MOFs.

Design of Metal Complexes with 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide

The dual functionality of 5-borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide makes it an attractive building block for the design of novel metal complexes with tailored properties and structures.

Metal-organic frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic ligands. sciengine.com The use of bifunctional ligands like 5-borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide is a promising strategy for the synthesis of new MOFs with potentially interesting properties. The pyridine N-oxide part of the molecule can act as a robust coordinating group, while the boronic acid functionality, likely in its boronate form, can serve as a secondary linker to create extended networks. researchgate.netmdpi.com

The synthesis of MOFs typically involves the reaction of a metal salt with the organic ligand in a suitable solvent, often under solvothermal conditions. sciengine.comresearchgate.net For the target ligand, a variety of divalent and trivalent metal ions could be explored, such as Zn(II), Cu(II), Co(II), and Fe(III), which are known to form stable complexes with N-oxide and carboxylate-containing ligands. researchgate.net The choice of metal ion will significantly influence the resulting coordination geometry and, consequently, the topology of the MOF.

The synthesis of coordination polymers with this ligand could also be explored. Coordination polymers are similar to MOFs but may not necessarily be porous. The ability of the boronate group to act as a bridge is a key feature that could be exploited to create one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. researchgate.netmdpi.com

Table 2: Potential Structural Motifs in MOFs and Coordination Polymers with 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide
Structural MotifDescriptionPotential Role of Ligand
1D ChainsLinear polymers of metal-ligand units.Ligand bridges metal centers through N-oxide and boronate groups.
2D LayersSheet-like structures extending in two dimensions.Cross-linking of 1D chains through the boronate functionality.
3D FrameworksPorous or non-porous networks extending in three dimensions.Interpenetration of 2D layers or direct formation of a 3D network.

Ligand Field Theory (LFT) is a model used to describe the electronic structure of transition metal complexes. libretexts.org It considers the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. These interactions lead to a splitting of the d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by the nature of the ligands, the metal ion, and the coordination geometry.

Pyridine N-oxide is generally considered a σ-donor and a weak π-donor ligand. uci.edu As a σ-donor, it donates a lone pair of electrons from the oxygen atom to an empty metal d-orbital. uci.edu The π-donor character arises from the filled p-orbitals on the oxygen atom, which can interact with the metal t₂g orbitals (in an octahedral complex), leading to a decrease in the ligand field splitting energy (Δo). uni-siegen.de

In a hypothetical octahedral complex of a transition metal with six 5-borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide ligands, the N-oxide groups would create a ligand field that splits the metal d-orbitals into the t₂g and eg sets. libretexts.org The magnitude of this splitting would determine the electronic and magnetic properties of the complex. For example, a small Δo would favor a high-spin electron configuration, while a large Δo would lead to a low-spin configuration. libretexts.org

Table 3: Predicted Ligand Field Effects of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide
Ligand Functional GroupInteraction with Metal d-orbitalsEffect on Δo
N-Oxide (σ-donation)Donation of lone pair to e_g orbitals.Increase
N-Oxide (π-donation)Donation from filled p-orbitals to t_2g orbitals.Decrease
Boronate (if coordinating)Primarily electrostatic and potential weak σ-donation.Likely a minor contribution compared to the N-oxide.

Catalytic Activity of Metal Complexes Derived from the Compound

Exploration in Homogeneous Catalysis

There is no available research data on the exploration of metal complexes derived from 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide in homogeneous catalysis. The design of this ligand suggests potential for coordinating with various transition metals through the pyridine N-oxide oxygen, the boronic acid group, and the tertiary alcohol, which could lead to catalytically active species. In principle, such complexes could be investigated in reactions like Suzuki-Miyaura cross-coupling, where the boronic acid moiety might play a direct role, or in oxidation catalysis, where the N-oxide and the metal center could cooperate. However, without experimental studies, any discussion remains speculative.

Mechanistic Role of the Ligand in Catalytic Cycles

Due to the absence of studies on the catalytic applications of metal complexes of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, there is no information regarding the mechanistic role of this specific ligand in any catalytic cycle. The function of a ligand in a catalytic cycle is multifaceted, influencing the catalyst's stability, activity, and selectivity by modulating the electronic and steric environment of the metal center. The unique combination of a boronic acid, a tertiary alcohol, and an N-oxide group in this particular ligand could impart novel mechanistic pathways, but this has not been experimentally verified or reported.

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Interactions and Motifs

Hydrogen bonding plays a pivotal role in the molecular recognition and self-assembly processes of this compound. The presence of multiple hydrogen bond donors and acceptors allows for the formation of a diverse range of hydrogen-bonding motifs, leading to the construction of complex one-, two-, or three-dimensional networks.

The boronic acid functional group, -B(OH)₂, is a key player in directing the supramolecular assembly. The two hydroxyl groups can act as hydrogen bond donors, and the oxygen atoms can act as hydrogen bond acceptors. This dual nature allows boronic acids to form robust and highly directional hydrogen bonds.

In the solid state, boronic acids commonly form dimeric structures through a pair of O-H···O hydrogen bonds between the hydroxyl groups. This often results in the formation of a planar eight-membered ring. Another common motif is the formation of extended chains or sheets where the boronic acid groups are linked in a catemeric fashion. The specific motif adopted by 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide in its crystal structure would depend on the interplay with other functional groups in the molecule.

Table 1: Typical Hydrogen Bond Geometries for Boronic Acid Dimers

Donor (D) - Hydrogen (H)···Acceptor (A) D-H Distance (Å) H···A Distance (Å) D···A Distance (Å) D-H···A Angle (°)

Note: Data is based on typical values observed in the crystal structures of various phenylboronic acids.

The oxygen atom of the pyridine (B92270) N-oxide group is a strong hydrogen bond acceptor. rsc.org It readily participates in hydrogen bonding with suitable donors, such as the hydroxyl groups of the boronic acid or the hydroxypropan-2-yl moiety. The N-oxide functionality is known to be a stronger hydrogen bond base than the corresponding pyridine. rsc.org

The 2-hydroxypropan-2-yl group introduces an additional site for hydrogen bonding through its hydroxyl group. This -OH group can act as both a hydrogen bond donor and an acceptor. The tertiary nature of the alcohol may introduce some steric hindrance, which can influence the preferred packing arrangements.

The hydroxyl group of this moiety can engage in intramolecular hydrogen bonding, for example with the N-oxide oxygen, or intermolecular hydrogen bonding with neighboring molecules. The formation of intramolecular hydrogen bonds can affect the conformation of the molecule, which in turn influences its ability to pack efficiently in the solid state. Intermolecular hydrogen bonds involving this group will further contribute to the cohesion of the crystal structure, potentially leading to the formation of chains or layers.

Non-Covalent Interactions in Solid-State Structures

Beyond the dominant hydrogen bonding, other non-covalent interactions, such as π-π stacking and C-H···O interactions, are expected to play a role in the solid-state structure of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide.

The interplay between the strong, directional hydrogen bonds and the weaker, less directional van der Waals and π-stacking interactions will determine the final three-dimensional architecture. It is plausible that the hydrogen-bonding interactions form a primary network, which is then further stabilized by the weaker interactions, leading to a dense and stable crystal lattice.

The presence of a well-defined cavity or channel within the crystal lattice of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide could enable it to act as a host for small guest molecules. The boronic acid group is known for its ability to reversibly bind with diols to form boronate esters, a principle that is widely used in sensor and separation technologies.

While there is no specific data on the host-guest chemistry of this particular compound, its structural features suggest potential for molecular recognition. rsc.org The arrangement of the functional groups could create specific binding sites for complementary guest molecules, held in place by a combination of hydrogen bonding and other non-covalent interactions. The ability to form such host-guest complexes would be highly dependent on the specific crystal packing adopted by the molecule.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the chemical compound “5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide” in the context of supramolecular chemistry, self-assembly, or dynamic covalent chemistry. Consequently, it is not possible to provide a detailed article on its role in the design of self-assembled systems, directed self-assembly of polymeric and nanostructured materials, or its application in dynamic covalent chemistry via boronic acid linkages as per the requested outline.

The search for scholarly articles, patents, and research data did not yield any specific studies detailing the synthesis, characterization, or application of this particular compound for the specified purposes. While the individual components of the molecule, namely the boronic acid, the 2-hydroxypropan-2-yl group, and the pyridine 1-oxide moiety, are known to be functional in supramolecular chemistry, no literature could be found that investigates their combined effect and utility in the form of “5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide.” Therefore, the creation of an accurate and informative scientific article solely focused on this compound, as per the user's strict instructions, cannot be fulfilled at this time due to the absence of primary research data.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure

Detailed quantum chemical calculations concerning the electronic structure of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide have not been reported in peer-reviewed literature. Such studies are crucial for understanding the molecule's reactivity, stability, and electronic properties.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been published for 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide. This type of analysis is fundamental for predicting the molecule's behavior in chemical reactions, including its nucleophilic and electrophilic characteristics. Without computational studies, the energy levels of the HOMO, LUMO, and the HOMO-LUMO gap remain undetermined.

Table 1: Frontier Molecular Orbital (FMO) Data

Parameter Value
HOMO Energy Data Not Available
LUMO Energy Data Not Available

Charge Distribution and Electrostatic Potential Maps

There are no available studies detailing the charge distribution or electrostatic potential (ESP) maps for 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide. ESP maps are vital for visualizing the electron density around the molecule, identifying electron-rich and electron-poor regions, and predicting sites for electrophilic and nucleophilic attack. The calculation of Mulliken charges or other atomic charge schemes for this specific compound has not been documented.

Aromaticity and Antiaromaticity Investigations

Investigations into the aromaticity of the pyridine (B92270) N-oxide ring in 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide are absent from the scientific literature. Aromaticity is a key factor in the stability and reactivity of cyclic compounds. Computational methods such as Nucleus-Independent Chemical Shift (NICS) or other magnetic and electronic criteria, which are typically used to quantify aromaticity, have not been applied to this molecule in any published research.

Molecular Dynamics and Conformational Analysis

No molecular dynamics simulations or detailed conformational analyses for 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide have been reported. These studies would provide insight into the molecule's flexibility, preferred shapes (conformers), and dynamic behavior over time.

Energetic Landscape of Conformational Isomers

The energetic landscape, which maps the potential energy of the molecule as a function of its geometry, has not been calculated for 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide. This prevents the identification of the most stable conformers and the energy barriers for rotation around its single bonds, such as the bond connecting the hydroxypropan-2-yl group to the pyridine ring or the C-B bond.

Table 2: Conformational Isomer Energetics

Conformer Relative Energy (kcal/mol) Population (%)

Inter- and Intramolecular Interactions

While the structure of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide suggests the potential for various non-covalent interactions, no specific computational studies have been published to confirm or quantify them. The molecule contains functional groups capable of acting as hydrogen bond donors (B-OH and C-OH) and acceptors (N-oxide oxygen, hydroxyl oxygen). Therefore, intramolecular hydrogen bonding between the boronic acid, the N-oxide, and the hydroxypropyl group is plausible. However, without computational or experimental evidence, the presence, strength, and influence of these interactions, as well as any steric effects, remain speculative for this specific compound.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules like 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide. Density Functional Theory (DFT) is a primary method for these investigations, providing insights into the electronic structure and energetic landscapes of chemical reactions.

The reactivity of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide would be explored by modeling its participation in various organic transformations. For instance, in reactions involving the boronic acid group, such as Suzuki-Miyaura cross-coupling, computational models can elucidate the reaction mechanism. DFT calculations, often using functionals like B3LYP or PBE0 with a suitable basis set (e.g., cc-pVTZ), are employed to map the potential energy surface of the reaction. researchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products.

The transition states, which represent the energy maxima along the reaction coordinate, are of particular interest as they govern the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and kinetics of a reaction. For example, in a hypothetical reaction, the calculated activation energies for different pathways would indicate the most likely mechanism.

Table 1: Hypothetical Activation Energies for a Reaction Pathway of a Substituted Pyridine N-Oxide Derivative (Illustrative Data)

StepTransition StateActivation Energy (kcal/mol)
Oxidative AdditionTS115.2
TransmetalationTS212.5
Reductive EliminationTS320.1

This table is illustrative and based on typical values found in computational studies of cross-coupling reactions.

Computational models are also invaluable for predicting the selectivity of reactions involving multifunctional molecules. For 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, questions of regioselectivity (which site of the molecule reacts) and chemoselectivity (which functional group reacts) can be addressed. The N-oxide moiety influences the electronic properties of the pyridine ring, affecting the sites most susceptible to nucleophilic or electrophilic attack. scripps.edu

DFT calculations can determine atomic charges, frontier molecular orbital (HOMO and LUMO) distributions, and Fukui functions to predict the most reactive sites. For instance, the locations of the LUMO can indicate the most likely sites for nucleophilic attack. The presence of both a boronic acid and a hydroxypropyl group introduces further complexity, and computational analysis can help predict which group will preferentially react under specific conditions.

Quantum chemical calculations have been used to study the influence of different substituents on the properties of pyridine N-oxides. researchgate.net Such studies reveal how electron-donating or electron-withdrawing groups alter the electronic structure and, consequently, the reactivity of the molecule. These principles would be directly applicable to understanding the behavior of the subject compound.

Advanced Simulation Techniques for Complex Systems

Beyond gas-phase models, advanced simulation techniques are necessary to understand the behavior of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide in realistic environments, such as in solution or in the solid state.

The properties and reactivity of a molecule can be significantly altered by the solvent. Computational methods can account for these effects through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, the polar N-oxide group, the boronic acid, and the hydroxyl group are all capable of forming hydrogen bonds. Understanding how a solvent like water or methanol (B129727) interacts with these groups is crucial for predicting solubility, stability, and reaction outcomes. For example, the acidity of the boronic acid can be influenced by the solvent environment. elsevierpure.com

In the solid state, the properties of a compound are determined by its crystal packing. Solid-state DFT calculations can be used to predict the most stable crystal structure of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide. rsc.org These calculations can also validate and refine experimentally determined crystal structures from techniques like X-ray diffraction. tandfonline.com

Hirshfeld surface analysis is a computational tool often used in conjunction with solid-state calculations to visualize and quantify intermolecular interactions within a crystal. tandfonline.com This analysis can identify and characterize hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice. For the title compound, one would expect significant hydrogen bonding involving the N-oxide, hydroxyl, and boronic acid functionalities, which would play a key role in its crystal packing.

Table 2: Illustrative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Pyridine Derivative

Intermolecular ContactContribution (%)
H···H45.2
C···H20.5
O···H15.8
N···H8.3
Other10.2

This table provides an example of the type of data generated from Hirshfeld surface analysis for a molecule with similar functional groups.

Applications in Advanced Materials and Enabling Technologies

Catalytic Applications Beyond Direct Coordination Chemistry

There is currently no available research detailing the use of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide as an organocatalyst or in cooperative catalytic systems. The potential for the boronic acid and N-oxide functionalities to engage in such catalytic cycles remains unexplored in the scientific literature.

Investigations into the role of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide in photoredox catalysis or radical chemistry have not been reported. The general ability of pyridine (B92270) N-oxides to generate N-oxy radicals under photoredox conditions is known, but this has not been specifically studied for this compound.

Chemical Sensing and Detection Platforms

There are no published studies on the analyte recognition mechanisms of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide. The presence of a boronic acid group suggests a potential for saccharide or fluoride (B91410) binding, but this has not been experimentally verified for this molecule.

Consistent with the lack of information on its analyte recognition properties, there is no evidence of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide being integrated into any chemical sensor devices.

Materials Science Applications

The application of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide in materials science is not documented in the current body of scientific literature. Its potential incorporation into polymers, metal-organic frameworks, or other advanced materials has not been investigated.

Design of Smart Materials with Tunable Properties

Polymeric and Network Structures for Specific Functions

Similarly, there is a lack of available data regarding the incorporation of this compound into polymeric or network structures for non-pharmaceutical functions. While boronic acids can be used to form covalent organic frameworks (COFs) or other cross-linked polymers, studies detailing such work with this particular molecule could not be found.

Precursor for Complex Organic Molecules (Non-Pharmaceutical Targets)

Building Block in Cascade and Multicomponent Reactions

Searches for the application of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide as a building block in cascade or multicomponent reactions for non-pharmaceutical targets did not yield any relevant results. While the field of cascade and multicomponent reactions is vast, the role of this specific precursor has not been documented in the accessible scientific literature.

Synthesis of Novel Heterocyclic Scaffolds

There is no available information on the use of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide for the synthesis of novel, non-pharmaceutical heterocyclic scaffolds. Its structure suggests it could be a precursor for more complex substituted pyridines, but specific examples of such transformations are not reported.

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis

The integration of pyridine (B92270) N-oxides into continuous flow chemistry has been shown to be a safer, greener, and more efficient method for their synthesis compared to traditional batch reactors. organic-chemistry.orgresearchgate.net For instance, the use of a packed-bed microreactor with titanium silicalite (TS-1) and hydrogen peroxide has enabled the high-yield production of various pyridine N-oxides with significantly reduced reaction times. organic-chemistry.org This methodology offers precise control over reaction parameters and enhances scalability, making it suitable for industrial applications. organic-chemistry.org While not specific to 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, such automated systems could theoretically be adapted for its synthesis, potentially improving yield and safety. nih.govresearchgate.net

Exploration of Novel Reactivity Modes and Catalytic Cycles

Research into pyridine N-oxides has revealed their versatility in synthetic chemistry, acting as precursors to highly reactive pyridine N-oxy radical species. researchgate.net This reactivity opens avenues for exploring new chemical spaces. Furthermore, the development of catalytic cycles involving boronic compounds is an active area of research. For example, a catalytic cycle for radical [3+2] cycloaddition has been designed using a diboron(4) catalyst and a pyridine cocatalyst. nih.gov This metal-free approach has broadened the substrate scope for creating complex cyclopentane (B165970) compounds. nih.gov Future work could explore if 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide can participate in or mediate novel catalytic transformations.

Development of Advanced Computational Models for Prediction and Design

Computational modeling, such as Density Functional Theory (DFT), is increasingly used to predict the properties and reactivity of molecules. nih.gov For instance, DFT calculations have been employed to understand the stability of different forms of hydroxypyridine-containing compounds and to predict their ability to penetrate the blood-brain barrier. nih.gov Similar computational studies could be applied to 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide to predict its electronic structure, reactivity, and potential interactions with biological targets, thereby guiding experimental design.

Expanding Applications in Green and Sustainable Chemistry

The principles of green chemistry are driving the development of more environmentally friendly synthetic methods. The use of continuous flow processes for the synthesis of pyridine N-oxides, which minimizes waste and improves energy efficiency, is a prime example of this trend. organic-chemistry.orgresearchgate.net Additionally, the development of metal-free catalytic systems, such as the diboron(4)/pyridine system, represents a move towards more sustainable chemical transformations. nih.gov Future research on 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide would likely be influenced by these principles, aiming for greener synthesis routes and applications.

Design of Next-Generation Supramolecular Systems and Functional Materials

Pyridine N-oxides have been investigated for their ability to form supramolecular structures. For example, they can form stable pseudorotaxanes with macrocycles, and their assembly can be controlled by external stimuli. researchgate.net More recently, pyridine N-oxides have been used to create free-standing supramolecular metallogels with silver(I), demonstrating the role of the N-O group in facilitating gelation. nih.gov These materials have potential applications due to their mechanical strength. nih.gov It is conceivable that the specific structure of 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, with its boronic acid and hydroxypropyl groups, could be leveraged to design novel supramolecular architectures and functional materials with unique properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide, and what analytical techniques ensure purity?

  • Methodology : The synthesis typically involves palladium-catalyzed Miyaura borylation for introducing the boronic acid group. Key steps include protecting the hydroxyl group on the propan-2-yl moiety to prevent side reactions. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Analytical validation requires 1H^1H-/13C^{13}C-NMR for structural confirmation, HPLC for purity (>95%), and mass spectrometry (ESI-MS) for molecular weight verification. For boron-containing compounds, 11B^{11}B-NMR can confirm boronic acid integrity .

Q. How does the boronic acid group influence reactivity in cross-coupling reactions?

  • Methodology : The boronic acid moiety enables Suzuki-Miyaura cross-coupling, a cornerstone for forming carbon-carbon bonds. Reactivity depends on the electronic environment of the pyridine ring and steric hindrance from the 2-hydroxypropan-2-yl group. Optimize conditions using Pd(PPh3_3)4_4 or SPhos-Pd catalysts with aqueous Na2_2CO3_3 in THF/water mixtures. Monitor reaction progress via TLC and isolate products via extraction (e.g., DCM/water) .

Q. What spectroscopic methods are most reliable for characterizing structural features?

  • Methodology :

  • NMR : 1H^1H-NMR identifies protons on the pyridine ring (δ 7.5–8.5 ppm) and hydroxypropan-2-yl group (δ 1.3–1.5 ppm for geminal methyl groups). 11B^{11}B-NMR confirms boronic acid presence (δ ~30 ppm).
  • IR : B-O stretching vibrations (~1350 cm1^{-1}) and hydroxyl groups (~3400 cm1^{-1}).
  • X-ray crystallography : Resolves steric effects of the bulky 2-hydroxypropan-2-yl group and boronic acid geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for derivatives of this compound?

  • Methodology : Contradictions often arise from substituent positioning or assay variability. For example, pyridine ring substituents (e.g., halogen vs. methoxy) alter electronic properties and binding affinity. Address discrepancies by:

  • Dose-response profiling : Test compounds across a wider concentration range (e.g., 0.001–100 μM).
  • Molecular docking : Use software like AutoDock Vina to compare binding modes with target enzymes (e.g., CYP1B1).
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to isolate confounding factors .

Q. What computational strategies optimize derivative design for targeting enzymes like CYP1B1?

  • Methodology :

  • Docking studies : Prioritize derivatives with pyridine N-oxide and boronic acid groups, which enhance hydrogen bonding with CYP1B1’s heme domain.
  • MD simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories (AMBER or GROMACS).
  • QSAR models : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with inhibitory IC50_{50} values .

Q. What in vitro assays assess the metabolic stability of this compound?

  • Methodology :

  • Microsomal stability : Incubate with rat/human liver microsomes (RLM/HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
  • Plasma stability : Monitor degradation in rat plasma at 37°C.
  • CYP inhibition screening : Use fluorescence-based assays (e.g., Vivid® CYP450 kits) to identify off-target effects on major CYP isoforms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
5-Borono-2-(2-hydroxypropan-2-yl)pyridine 1-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.